
Phenyl N-(2-methoxyphenyl)carbamate
描述
Phenyl N-(2-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a phenyl group and a 2-methoxyphenyl group attached to a carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
Phenyl N-(2-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of the Ugi reaction, a multicomponent reaction that combines an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone to form the carbamate . This method is advantageous due to its simplicity and the ability to generate diverse carbamate derivatives in a single step.
Industrial Production Methods
Industrial production of this compound often involves the oxidative carbonylation of aniline derivatives. This process uses carbon monoxide and oxygen in the presence of a palladium catalyst to form the carbamate . The reaction is typically carried out under high pressure and temperature to achieve high yields.
化学反应分析
Types of Reactions
Phenyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
科学研究应用
Phenyl N-(2-methoxyphenyl)carbamate has several scientific research applications:
作用机制
The mechanism of action of phenyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
相似化合物的比较
Phenyl N-(2-methoxyphenyl)carbamate can be compared with other carbamate derivatives, such as:
3-(Benzyloxy)this compound: This compound has a benzyloxy group instead of a phenyl group, which can influence its reactivity and biological activity.
4-(Ethoxycarbonyl)this compound: The presence of an ethoxycarbonyl group can affect the compound’s solubility and stability.
These similar compounds highlight the versatility of carbamate chemistry and the potential for fine-tuning their properties for specific applications.
属性
IUPAC Name |
phenyl N-(2-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-10-6-5-9-12(13)15-14(16)18-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGXHWSGEKJGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408494 | |
| Record name | Phenyl N-(2-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54113-76-7 | |
| Record name | Phenyl N-(2-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL N-(O-ANISYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


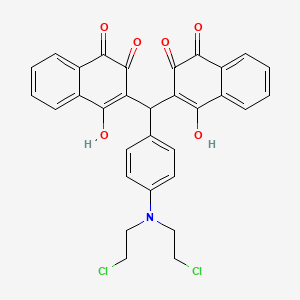

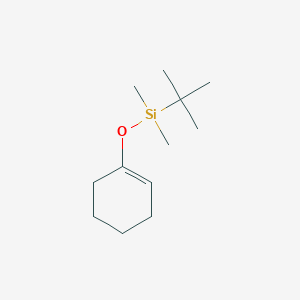
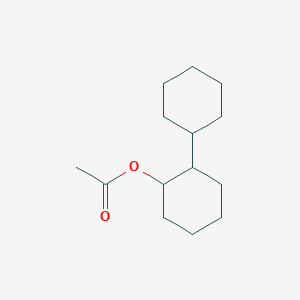

![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-](/img/structure/B11944510.png)
![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)
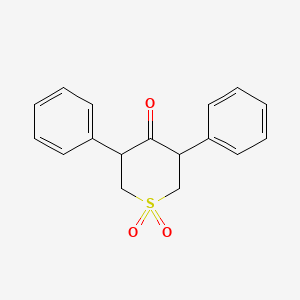
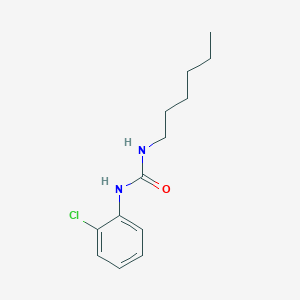
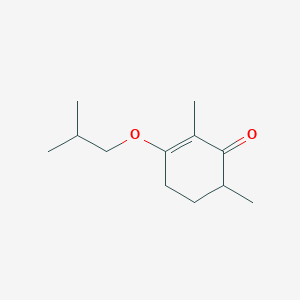
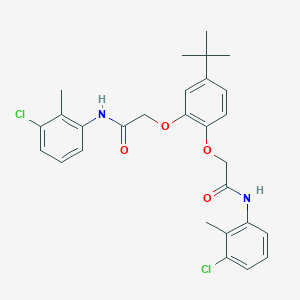
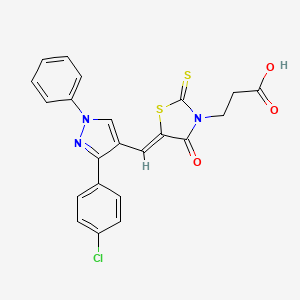

![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
